molecular formula C5H3NOS B13555778 5-Hydroxythiophene-3-carbonitrile

5-Hydroxythiophene-3-carbonitrile

Cat. No.: B13555778
M. Wt: 125.15 g/mol
InChI Key: VDRDWIIADXOYTC-UHFFFAOYSA-N
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Description

5-Hydroxythiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl (-OH) group at position 5 and a cyano (-CN) group at position 2. These compounds are pivotal in pharmaceutical and materials science due to their diverse reactivity and biological activities.

Properties

Molecular Formula

C5H3NOS

Molecular Weight

125.15 g/mol

IUPAC Name

5-hydroxythiophene-3-carbonitrile

InChI

InChI=1S/C5H3NOS/c6-2-4-1-5(7)8-3-4/h1,3,7H

InChI Key

VDRDWIIADXOYTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxythiophene-3-carbonitrile can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxythiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of thiophene-3-carbonitrile-5-one.

    Reduction: Formation of 5-hydroxythiophene-3-amine.

    Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxythiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxythiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups contribute to its reactivity and binding affinity with biological molecules. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. Its unique structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 5-Hydroxythiophene-3-carbonitrile, highlighting substituents, molecular weights, and melting points:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Method Reference ID
5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile C₁₂H₁₄N₂O₂S 259.28 Methyl, nitro-phenylamino 259.28* SnCl₂/HCl-mediated cyclization
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-tetrahydrobenzo[b]thiophene-3-carbonitrile C₂₃H₁₆N₂O₂S 384.45 Dioxoisoindolinyl, phenyl 277–278 Acetic acid reflux with phthalic anhydride
5-Chloro-1-benzothiophene-3-carbonitrile C₉H₄ClNS 193.65 Chloro, benzothiophene N/A Commercial synthesis (leapchem, carbonesci)
4-Amino-5-benzoyl-2-(3-methylphenoxy)-thiophene-3-carbonitrile C₁₉H₁₄N₂O₂S 334.39 Amino, benzoyl, methylphenoxy N/A Gewald reaction derivatives
5-Methyl-2-[(2-nitrophenyl)amino]-thiophene-3-carbonitrile C₁₂H₉N₃O₂S 283.29 Methyl, nitroanilino N/A Multi-step condensation

*Note: The melting point of 259.28°C for 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile may reflect a typographical error, as it matches its molecular weight .

Key Observations:
  • Substituent Effects : The hydroxyl group in this compound is expected to enhance hydrogen-bonding interactions compared to methyl or nitro substituents, influencing solubility and bioavailability .

Biological Activity

5-Hydroxythiophene-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a hydroxyl group and a carbonitrile functional group. This unique structure contributes to its reactivity and biological activity. The compound can be represented as follows:

  • Molecular Formula : C5_5H4_4N2_2OS
  • Molecular Weight : 156.16 g/mol

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.
  • Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, making it a candidate for further development in cancer therapy.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluated the antibacterial effects of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity .
  • Antitumor Activity :
    • In vitro assays on human cancer cell lines revealed that this compound reduced cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. This suggests potential as an anticancer agent .
  • Neuroprotective Effects :
    • A neuroprotection study demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cells, suggesting its role in mitigating neurodegeneration .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Starting Materials : Thiophene derivatives are reacted with appropriate hydroxylating agents and cyanide sources.
  • Reagents Used : Common reagents include sodium cyanide (NaCN) for the introduction of the carbonitrile group and various hydroxylating agents such as hydrogen peroxide (H2_2O2_2).

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-hydroxythiophene-3-carbonitrileContains amino groupEnhanced antimicrobial activity
4-Hydroxythiophene-3-carbonitrileLacks amino groupLower reactivity profile
2-Amino-5-hydroxythiophene-3-carbonitrileHydroxyl at position 5Potentially different biological activity

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